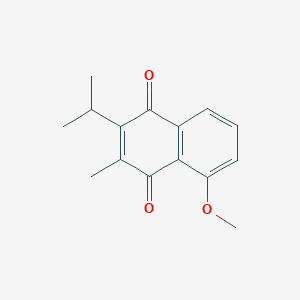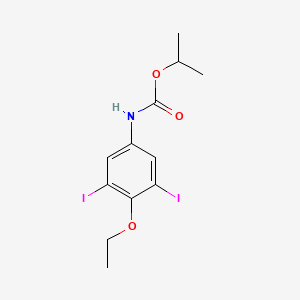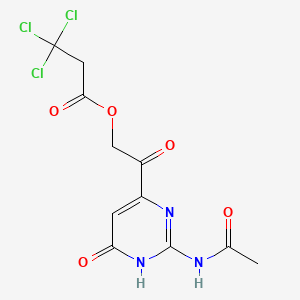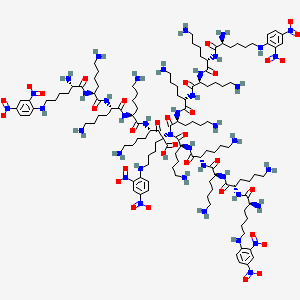
2,2'-Dipropyl-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dipropyl-1,1’-bi(cyclohexane): is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single bond, with each ring having a propyl group attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dipropyl-1,1’-bi(cyclohexane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the cyclohexane rings. This reaction requires specific light wavelengths and catalysts to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dipropyl-1,1’-bi(cyclohexane) may involve large-scale cyclization processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,2’-Dipropyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexanes.
科学的研究の応用
2,2’-Dipropyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dipropyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclohexane: A simpler cycloalkane with a single ring structure.
1,1’-Bi(cyclohexane): Similar to 2,2’-Dipropyl-1,1’-bi(cyclohexane) but without the propyl groups.
2,2’-Dimethyl-1,1’-bi(cyclohexane): Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 2,2’-Dipropyl-1,1’-bi(cyclohexane) is unique due to the presence of propyl groups on the second carbon atoms of each cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
87207-56-5 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC名 |
1-propyl-2-(2-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-3-9-15-11-5-7-13-17(15)18-14-8-6-12-16(18)10-4-2/h15-18H,3-14H2,1-2H3 |
InChIキー |
GGKPFLVCZUJWHH-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCCCC1C2CCCCC2CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)



![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)






